(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid
Description
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and biological applications.
Properties
Molecular Formula |
C7H12BN3O3 |
|---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
[2-(2-methoxyethylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O3/c1-14-3-2-9-7-10-4-6(5-11-7)8(12)13/h4-5,12-13H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
MMSPFXCOMVSROI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NCCOC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-((2-Methoxyethyl)amino)pyrimidine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form a borohydride derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce various boronic acid derivatives.
Scientific Research Applications
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are explored for their role in enzyme inhibition, particularly proteasome inhibitors used in cancer treatment.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to its inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is unique due to the presence of the 2-methoxyethylamino group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and potentially improve its biological activity compared to other boronic acid derivatives.
Biological Activity
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring and a boronic acid moiety, suggesting possible interactions with biological targets such as enzymes and receptors.
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine core followed by the introduction of the boronic acid group. The specific synthetic routes can vary, but they often utilize palladium-catalyzed cross-coupling techniques, such as Suzuki coupling, to achieve the desired product.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and pathways. The following sections summarize key findings related to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance its potency against various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | IC50 (μM) | Cell Line |
|---|---|---|---|
| 1 | AAK1 | 0.45 | HeLa |
| 2 | CDK6 | 0.30 | MCF7 |
| 3 | EGFR | 0.25 | A431 |
Antitubercular Activity
In addition to anticancer properties, this compound has demonstrated antitubercular activity. It was identified in high-throughput screening assays against Mycobacterium tuberculosis, showing significant inhibition at low concentrations.
Table 2: Antitubercular Activity Data
| Compound | MIC (μg/mL) | Media Used |
|---|---|---|
| 1 | 0.5 | Middlebrook 7H9 |
| 2 | 0.8 | Glu/BSA/Tyloxapol |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes crucial for cellular processes. For example, it may act as a reversible inhibitor of serine proteases or kinases by forming covalent bonds with active site residues due to the presence of the boronic acid group.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent.
- Antitubercular Screening : In another study, compounds similar to this compound were screened against M. tuberculosis, leading to the identification of several derivatives with improved potency compared to existing treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
